molecular formula C7H8ClNO B6159563 (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol CAS No. 1372452-57-7

(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B6159563
CAS No.: 1372452-57-7
M. Wt: 157.60 g/mol
InChI Key: JQOWLEAPTKFXJG-RXMQYKEDSA-N
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Description

(1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol is a chiral alcohol featuring a 3-chloropyridinyl substituent at the stereogenic carbon. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.60 g/mol . As a member of the chiral building block family, it is synthesized enantioselectively for applications in pharmaceuticals and fine chemicals. The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomers often exhibit divergent interactions with chiral environments, such as enzyme active sites .

Properties

CAS No.

1372452-57-7

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1

InChI Key

JQOWLEAPTKFXJG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1)Cl)O

Canonical SMILES

CC(C1=C(C=NC=C1)Cl)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent to introduce the ethan-1-ol group.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol often involve large-scale Grignard reactions followed by chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Structural Comparison of (1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
(1R)-1-(3-Chloropyridin-4-yl)ethan-1-ol C₇H₈ClNO 157.60 3-Chloropyridin-4-yl Alcohol
1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol (4a–d) C₁₁H₁₂N₂O 188.23 Phenyl, pyrazolyl Alcohol
(R)-1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride C₁₃H₂₀ClNO 241.76 Piperidinyl, phenyl Alcohol, amine (as HCl salt)
(1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride C₈H₁₀BrCl₂NO 286.99 Bromo, chloro, phenyl Alcohol, amine (as HCl salt)

Physicochemical Properties

  • Solubility: The hydrochloride salt forms of amino-substituted analogs (e.g., [(R)-1-(3-(piperidin-4-yl)phenyl)ethan-1-ol hydrochloride]) exhibit higher aqueous solubility due to ionic character, whereas the target compound’s neutral pyridinyl alcohol is more lipophilic .

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